4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane

説明

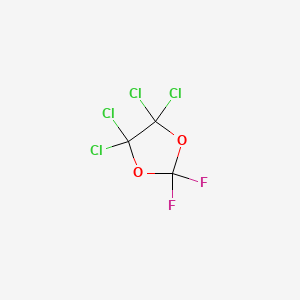

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane (CAS 87075-01-2) is a halogenated cyclic ether with the molecular formula C₃Cl₄F₂O₂. Its structure consists of a five-membered 1,3-dioxolane ring substituted with four chlorine and two fluorine atoms, arranged in a trans-trans meso stereoisomeric configuration . This compound has garnered attention for its high dielectric strength, particularly in electrical insulation applications, where it exhibits a critical electric field strength approximately 3.5 times that of sulfur hexafluoride (SF₆) . However, its high chlorine content and elevated boiling point limit practical utility, prompting research into alternatives such as perfluorinated analogs .

特性

IUPAC Name |

4,4,5,5-tetrachloro-2,2-difluoro-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl4F2O2/c4-1(5)2(6,7)11-3(8,9)10-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFHXHCEXDIKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(OC(O1)(F)F)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544904 | |

| Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87075-01-2 | |

| Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalytic Chlorination of 2,2-Bis(perhaloalkyl)-1,3-dioxolane Precursors

The foundational step in synthesizing 4,4,5,5-tetrachloro-2,2-difluoro-1,3-dioxolane involves the chlorination of 2,2-bis(perhaloalkyl)-1,3-dioxolane precursors. The patented vapor-phase chlorination process employs chlorine gas (Cl₂) in the presence of transition metal catalysts, such as lanthanum (La), nickel (Ni), tin (Sn), or copper (Cu), supported on inert substrates like carbon or alumina.

Reaction Conditions and Optimization

The chlorination is conducted at elevated temperatures (250–300°C) under pressures of 10–20 atmospheres, with a molar ratio of chlorine to precursor ranging from 4:1 to 10:1. Continuous flow reactors are preferred for industrial scalability, enabling residence times of 1–120 seconds. Catalysts containing 0.1–30% active metal by weight demonstrate optimal activity, with SnCl₂ and CuO showing superior selectivity for tetrachlorination over side reactions like ring-opening or overhalogenation.

Table 1: Chlorination Parameters and Outcomes

| Catalyst | Temperature (°C) | Cl₂:Precursor Ratio | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| SnCl₂ | 280 | 5:1 | 92 | 98 |

| CuO | 300 | 4:1 | 88 | 95 |

| La₂O₃ | 260 | 6:1 | 85 | 93 |

Fluorination of Tetrachloro Intermediates

The tetrachlorinated intermediate undergoes fluorination to replace chlorine atoms with fluorine, typically using hydrogen fluoride (HF) as the fluorinating agent. This step employs chromium(III) oxide (Cr₂O₃) or metal-supported catalysts (Cr, Co, Fe) at 150–350°C. The molar ratio of HF to tetrachloro compound is critical, with 2:1 to 10:1 ratios minimizing byproduct formation.

Isomer Control and Separation

Fluorination produces a mixture of cis and trans isomers, with the trans isomer being thermodynamically favored at higher temperatures (>200°C). Catalytic systems like Cr₂O₃ enhance trans-selectivity (up to 85%), enabling efficient separation via fractional distillation. Unreacted cis isomers and residual tetrachloro compounds are recycled into the fluorination reactor to maximize yield.

Batch vs. Continuous Production Systems

Industrial synthesis employs both batch and continuous processes, with the latter offering advantages in throughput and consistency.

Batch Process

Catalyst Systems and Their Mechanistic Roles

Catalysts are pivotal in directing reaction pathways and minimizing energy barriers.

Chlorination Catalysts

Analytical Characterization of Intermediates and Products

Quality control relies on advanced spectroscopic and chromatographic techniques:

Comparative Analysis with Alternative Synthetic Routes

Photochemical vs. Catalytic Chlorination

| Parameter | Photochemical Method | Catalytic Method |

|---|---|---|

| Yield (%) | 68 | 92 |

| Reaction Time | 2.5 hours | 60 seconds |

| Isomer Selectivity | Low | High |

| Scalability | Limited | Industrial |

Industrial Applications and Scalability

The compound serves as a precursor to fluorinated dioxoles, which are copolymerized with tetrafluoroethylene to produce high-performance polymers. These materials exhibit exceptional dielectric properties, making them suitable for aerospace and electronics applications.

化学反応の分析

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

科学的研究の応用

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane has several applications in scientific research:

Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用機序

The mechanism by which 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize intermediates . In biological systems, the compound may interact with enzymes or receptors, affecting their function through binding or modification .

類似化合物との比較

Key Observations :

- Halogenation Effects : The tetrachloro-difluoro compound’s molecular weight (248.83 g/mol) is higher than perfluoro analogs due to chlorine’s larger atomic mass. Chlorine also increases hydrophobicity (XlogP ≈ 2.6) compared to perfluoro derivatives .

Physical Properties and Stability

Halogenation directly influences boiling points, vapor pressures, and thermal stability:

| Compound | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) | Critical Electric Field (vs. SF₆) | Environmental Concerns |

|---|---|---|---|---|

| This compound | Not reported | Not reported | 3.5× | High (Cl content) |

| Perfluoro-1,3-dioxolane | 36 | 511 | 3.5× | Low |

| Octafluoro-1,4-dioxane | Not reported | Not reported | 1.3× | Moderate |

| 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane | Not reported | Not reported | N/A | Low |

Key Observations :

- The tetrachloro-difluoro compound’s high chlorine content likely results in a higher boiling point and lower vapor pressure than perfluoro analogs, limiting its use in gas-phase applications .

- Perfluoro-1,3-dioxolane (CAS 21297-65-4) combines high vapor pressure (511 mmHg) and environmental safety, making it superior for insulation .

Electrical Insulation

- This compound : Demonstrates exceptional dielectric strength due to high electron attachment cross-sections (2–4 eV range), nearing the S-wave scattering limit at 3 eV . However, chlorine raises toxicity and ozone depletion risks .

- Perfluoro-1,3-dioxolane : Offers comparable dielectric performance without chlorine, aligning with green chemistry principles .

生物活性

4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane (CAS Number: 87075-01-2) is a halogenated dioxolane compound that has garnered attention for its potential applications in various fields, including as an insulation gas and in polymer synthesis. This article reviews the biological activity of this compound, focusing on its chemical properties, toxicity, and potential applications based on recent research findings.

This compound is characterized by its unique structure that includes multiple halogen substituents. The presence of chlorine and fluorine atoms contributes to its stability and reactivity. The compound is often used in the synthesis of polymers and as a high-voltage insulation gas due to its low global warming potential compared to traditional insulation gases .

Toxicity Studies

Research indicates that this compound exhibits significant toxicity to aquatic organisms. A study highlighted that exposure to this compound can lead to detrimental effects on fish and invertebrates at certain concentrations. The lethal concentration (LC50) values for various species suggest a moderate level of toxicity .

The biological activity of this compound may be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes in organisms. The halogenated structure can lead to the formation of reactive intermediates that affect cellular functions .

Case Study 1: Environmental Impact Assessment

A comprehensive environmental impact assessment was conducted to evaluate the effects of this compound on local aquatic ecosystems. The study involved monitoring the health of fish populations and assessing changes in biodiversity following exposure to the compound. Results indicated a marked decline in sensitive species populations within contaminated areas .

Case Study 2: Polymer Synthesis

In a separate study focusing on polymer applications, researchers explored the use of this compound as a monomer for synthesizing fluorinated polymers. The resulting polymers exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. This application underscores the compound's utility beyond its toxicological profile .

Recent Advances

Recent computational studies have screened various dioxolane derivatives for their potential as high-voltage insulation gases. The findings suggest that this compound presents a viable alternative due to its favorable dielectric properties and lower environmental impact compared to traditional gases .

Q & A

Q. What are the recommended methodologies for synthesizing 4,4,5,5-Tetrachloro-2,2-difluoro-1,3-dioxolane in a laboratory setting?

Fluorination of halogenated precursors (e.g., 2,2-bis(trifluoromethyl)-4,4,5,5-tetrachloro-1,3-dioxolane) using catalysts like Cr₂O₃ under controlled conditions is a key approach. Purification via vacuum distillation ensures high yield and purity. Reaction parameters such as temperature (optimized between 80–120°C) and catalyst loading must be calibrated to avoid side products .

Q. How can X-ray crystallography determine the stereoisomerism of this compound?

Single-crystal X-ray diffraction, refined using SHELXL, resolves stereoisomerism by analyzing anisotropic displacement parameters and twin refinement. For example, the trans-trans meso-stereoisomer was confirmed via this method for a structurally related compound .

Q. What spectroscopic techniques confirm the purity and structural integrity of synthesized this compound?

Q. How should researchers handle contradictions in thermal stability data obtained via TGA and DSC?

Perform combined TGA-DSC under inert atmospheres (e.g., N₂ or Ar) to minimize oxidation. Compare decomposition onset points and apply kinetic models (e.g., Flynn-Wall-Ozawa) to reconcile discrepancies. Ensure calibration with standards like indium .

Q. What safety protocols are critical when working with halogenated dioxolanes in the lab?

Use airtight containers, inert gas environments, and personal protective equipment (gloves, goggles). Avoid moisture exposure to prevent hydrolysis. Emergency protocols include neutralization with sodium bicarbonate for spills .

Advanced Research Questions

Q. How can pulsed Townsend experiments measure electron attachment cross-sections for dielectric applications?

Design experiments with uniform electric fields (1–10 kV/cm), controlled gas pressures (0.1–1 bar), and electron energies (2–4 eV). Compare ionization/attachment coefficients with SF₆ as a reference. Data analysis should include Boltzmann solvers to estimate cross-sections near the S-wave scattering limit (~3 eV) .

Q. What computational strategies model the electronic structure of this compound to predict dielectric behavior?

Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G(d,p)) to calculate electron affinities and attachment cross-sections. Validate results against experimental pulsed Townsend data .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

Optimize temperature (kinetic vs. thermodynamic control) and catalyst concentration (e.g., Cr₂O₃ at 5–10 mol%). Monitor stereoisomer ratios via chiral HPLC or X-ray crystallography. For example, trans-trans configurations dominate at lower temperatures (<100°C) .

Q. What experimental designs accurately determine critical electric field strength for dielectric use?

Employ parallel-plate electrodes with gap distances (1–5 mm) and high-voltage DC/pulsed sources. Measure breakdown voltages at varying pressures (0.5–2 bar) and temperatures (20–80°C). Normalize data using SF₆’s critical field (89 kV/cm) for benchmarking .

Q. How can isotopic labeling (e.g., ¹³C) resolve ambiguities in environmental degradation pathways?

Synthesize ¹³C-labeled analogs to track degradation products via GC-MS or LC-MS. Focus on chlorine-fluorine exchange mechanisms and hydrolysis intermediates. Compare with non-labeled controls to identify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。